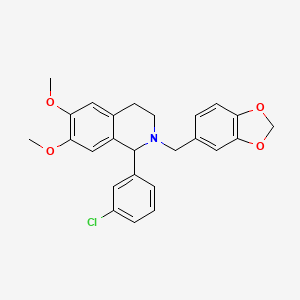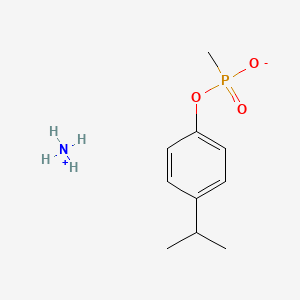![molecular formula C13H15ClN2O B4888863 1-[4-(3-chlorophenoxy)butyl]-1H-imidazole](/img/structure/B4888863.png)
1-[4-(3-chlorophenoxy)butyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-chlorophenoxy)butyl]-1H-imidazole, also known as Cpiroconazole, is a fungicide that belongs to the imidazole family. It is widely used in agriculture to control a variety of fungal diseases in crops such as cereals, vegetables, and fruits. The chemical structure of Cpiroconazole contains an imidazole ring and a chlorophenyl group, which are responsible for its antifungal properties.
Wirkmechanismus
1-[4-(3-chlorophenoxy)butyl]-1H-imidazolee inhibits the enzyme lanosterol 14-alpha-demethylase, which is responsible for catalyzing the conversion of lanosterol to ergosterol in fungal cells. This inhibition disrupts the biosynthesis of ergosterol, leading to a destabilization of the fungal cell membrane and cell death.
Biochemical and Physiological Effects:
1-[4-(3-chlorophenoxy)butyl]-1H-imidazolee has been shown to have low toxicity to mammals and birds. It is rapidly metabolized and excreted from the body, with a half-life of less than 24 hours. However, 1-[4-(3-chlorophenoxy)butyl]-1H-imidazolee can be toxic to aquatic organisms, such as fish and aquatic invertebrates, and can accumulate in sediments.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(3-chlorophenoxy)butyl]-1H-imidazolee is a potent antifungal agent that is widely used in agriculture. It has several advantages for laboratory experiments, including its high potency and specificity for fungal cells. However, 1-[4-(3-chlorophenoxy)butyl]-1H-imidazolee has several limitations, including its potential toxicity to aquatic organisms and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(3-chlorophenoxy)butyl]-1H-imidazolee. One area of interest is the development of new formulations that improve its solubility and efficacy. Another area of research is the investigation of its potential use in combination with other fungicides to improve disease control and reduce the risk of resistance development. Additionally, there is a need for further research on the environmental impact of 1-[4-(3-chlorophenoxy)butyl]-1H-imidazolee and its potential effects on non-target organisms.
Synthesemethoden
The synthesis of 1-[4-(3-chlorophenoxy)butyl]-1H-imidazolee involves several steps, including the condensation of 3-chlorophenol with 4-(butylamino)butan-1-ol to form the intermediate 4-(3-chlorophenoxy)butan-1-ol. This intermediate is then reacted with imidazole to form the final product, 1-[4-(3-chlorophenoxy)butyl]-1H-imidazolee. The synthesis process is complex and requires careful control of reaction conditions to obtain a high yield of pure product.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-chlorophenoxy)butyl]-1H-imidazolee has been extensively studied for its antifungal properties and its potential use in agriculture. It has been shown to be highly effective in controlling a variety of fungal diseases, including powdery mildew, rust, and leaf spot. 1-[4-(3-chlorophenoxy)butyl]-1H-imidazolee works by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes, leading to cell death.
Eigenschaften
IUPAC Name |
1-[4-(3-chlorophenoxy)butyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c14-12-4-3-5-13(10-12)17-9-2-1-7-16-8-6-15-11-16/h3-6,8,10-11H,1-2,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPYDFLENGOBGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4888791.png)
![5-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinecarboxamide](/img/structure/B4888798.png)


![1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B4888813.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,5-difluorobenzyl)-4-methoxybenzamide](/img/structure/B4888818.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B4888831.png)

![ethyl 5-methyl-4-[(4-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate hydrochloride](/img/structure/B4888841.png)
![2-chloro-N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4888848.png)
![2-methoxyethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4888872.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B4888883.png)